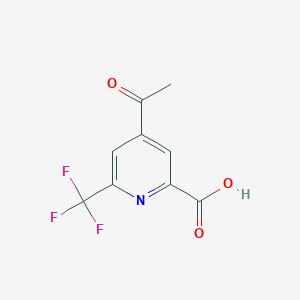
2-Benzyl-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-chloroaniline is an organic compound that belongs to the class of anilines, which are derivatives of benzene with an amino group attached to the benzene ring. This compound is characterized by the presence of a benzyl group and a chlorine atom attached to the benzene ring, making it a substituted aniline. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chloroaniline typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a reduction process. The general steps are as follows:
Friedel-Crafts Acylation: Benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form benzylbenzene.
Chlorination: The benzylbenzene undergoes chlorination using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the para position.
Amination: The chlorinated product is then subjected to a nucleophilic substitution reaction with ammonia (NH3) to replace the chlorine atom with an amino group, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often used to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to reduce the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
2-Benzyl-4-chloroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chloroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyl and chloro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-bromoaniline: Similar structure with a bromine atom instead of chlorine.
2-Benzyl-4-fluoroaniline: Similar structure with a fluorine atom instead of chlorine.
2-Benzyl-4-methylaniline: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-Benzyl-4-chloroaniline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. The chlorine atom can act as an electron-withdrawing group, affecting the compound’s stability and reactivity compared to its analogs with different substituents.
Properties
CAS No. |
40545-76-4 |
|---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-benzyl-4-chloroaniline |
InChI |
InChI=1S/C13H12ClN/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |
InChI Key |
VLRWWADMWHAHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


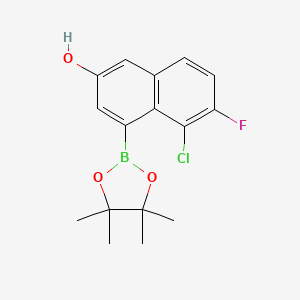




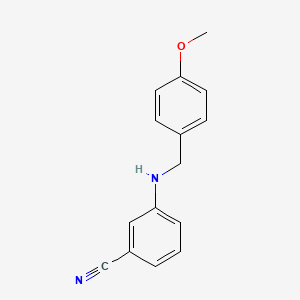
![Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate](/img/structure/B13928834.png)
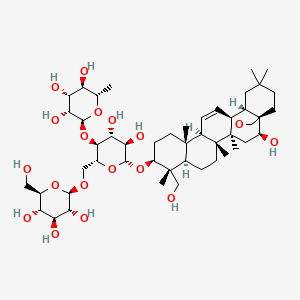
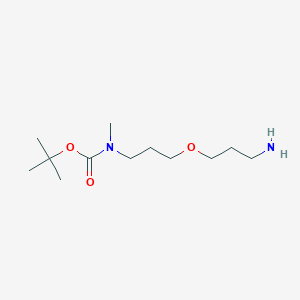

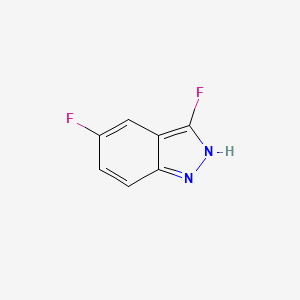
![Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B13928855.png)

